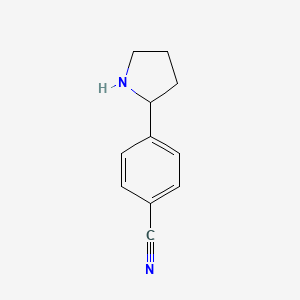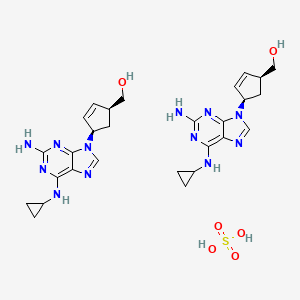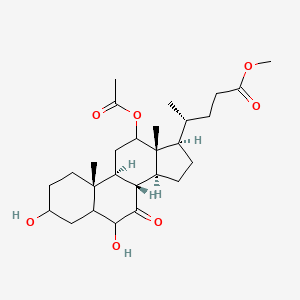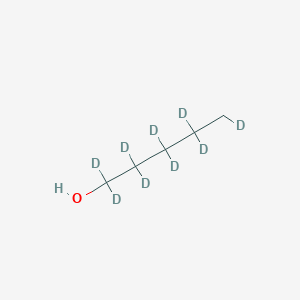
diethoxy(ethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy(ethyl)silane is an organosilicon compound with the molecular formula C6H16O2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity and ability to form siloxane bonds, making it valuable in the synthesis of silicone-based materials .
Métodos De Preparación
Diethoxy(ethyl)silane can be synthesized through several methods. One common synthetic route involves the ethoxylation of ethyltrichlorosilane. This reaction typically occurs in the presence of a catalyst such as a tertiary amine or a metal halide. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of an inert solvent like toluene .
Industrial production methods for this compound often involve the hydrolysis and condensation of tetraethoxysilane. This process can be catalyzed by acids or bases and typically occurs at elevated temperatures. The resulting product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Diethoxy(ethyl)silane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Oxidation: this compound can be oxidized to form silanols and siloxanes.
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Aplicaciones Científicas De Investigación
Diethoxy(ethyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diethoxy(ethyl)silane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are often catalyzed by acids or bases and can lead to the formation of complex siloxane structures .
Comparación Con Compuestos Similares
Diethoxy(ethyl)silane can be compared with other similar compounds, such as:
Tetraethoxysilane (TEOS): TEOS is a widely used precursor in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane (HEDS): HEDS is another organosilicon compound that undergoes hydrolysis and condensation to form cyclic siloxane structures.
Octaethoxytrisiloxane (OETS): OETS also undergoes hydrolysis and condensation to form various cyclic siloxane structures.
This compound is unique in its ability to form both linear and cyclic siloxane structures, making it versatile for various applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of diethoxy(ethyl)silane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Ethylmagnesium bromide", "Diethoxymethylsilane", "Ethylene" ], "Reaction": [ "Step 1: Prepare a solution of ethylmagnesium bromide in anhydrous ether.", "Step 2: Add diethoxymethylsilane to the solution and stir for several hours at room temperature.", "Step 3: Slowly add ethylene to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with dilute hydrochloric acid.", "Step 5: Extract the organic layer with diethyl ether.", "Step 6: Dry the organic layer over anhydrous magnesium sulfate.", "Step 7: Remove the solvent under reduced pressure to obtain diethoxy(ethyl)silane as a colorless liquid." ] } | |
Número CAS |
13175-88-7 |
Fórmula molecular |
C6H16O2Si |
Peso molecular |
148.27554 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)


